molecular formula C23H18Cl2N2O5 B423254 2-CHLORO-4-{[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 4-METHOXYBENZOATE

2-CHLORO-4-{[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 4-METHOXYBENZOATE

Cat. No.: B423254
M. Wt: 473.3g/mol
InChI Key: KOQCZHTXQSPECO-LGJNPRDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-CHLORO-4-{[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 4-METHOXYBENZOATE is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-4-{[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 4-METHOXYBENZOATE typically involves a multi-step process. The initial step often includes the formation of the hydrazone derivative through the reaction of 4-chlorobenzaldehyde with hydrazine hydrate. This intermediate is then subjected to further reactions, including chlorination and methoxylation, to introduce the chloro and methoxy groups, respectively. The final step involves esterification with 4-methoxybenzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with amine or thiol groups.

Scientific Research Applications

2-CHLORO-4-{[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 4-METHOXYBENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound is primarily determined by its interaction with specific molecular targets. The carbonyl and chloro groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-methoxybenzoic acid
  • 4-chlorobenzaldehyde
  • 4-methoxybenzohydrazide

Uniqueness

Compared to similar compounds, 2-CHLORO-4-{[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 4-METHOXYBENZOATE stands out due to its combination of functional groups, which confer unique chemical reactivity and potential biological activities. The presence of both chloro and methoxy groups, along with the hydrazone linkage, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C23H18Cl2N2O5

Molecular Weight

473.3g/mol

IUPAC Name

[2-chloro-4-[(E)-[(4-chlorobenzoyl)hydrazinylidene]methyl]-6-methoxyphenyl] 4-methoxybenzoate

InChI

InChI=1S/C23H18Cl2N2O5/c1-30-18-9-5-16(6-10-18)23(29)32-21-19(25)11-14(12-20(21)31-2)13-26-27-22(28)15-3-7-17(24)8-4-15/h3-13H,1-2H3,(H,27,28)/b26-13+

InChI Key

KOQCZHTXQSPECO-LGJNPRDNSA-N

SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Cl)C=NNC(=O)C3=CC=C(C=C3)Cl)OC

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Cl)/C=N/NC(=O)C3=CC=C(C=C3)Cl)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Cl)C=NNC(=O)C3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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